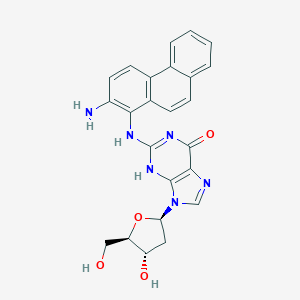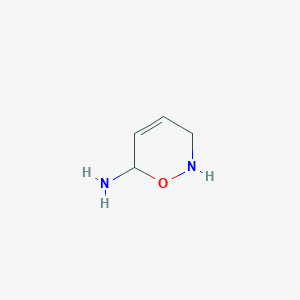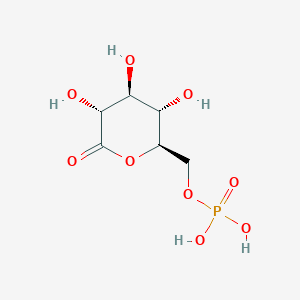
D-Glucono-1,5-lactone 6-phosphate
Übersicht
Beschreibung
D-Glucono-1,5-lactone 6-phosphate is an aldonolactone phosphate comprising D-glucono-1,5-lactone having the phosphate group at the 6-position . It has a role as an Escherichia coli metabolite and a mouse metabolite . It is functionally related to a D-glucono-1,5-lactone .
Synthesis Analysis
D-Glucono-1,5-lactone 6-phosphate is involved in several pathways such as the pentose phosphate pathway, metabolic pathways, biosynthesis of secondary metabolites, microbial metabolism in diverse environments, and carbon metabolism . It is produced from glucose-6-phosphate by glucose-6-phosphate dehydrogenase .Molecular Structure Analysis
The molecular formula of D-Glucono-1,5-lactone 6-phosphate is C6H11O9P . Its molecular weight is 258.12 g/mol . The IUPAC name is [(2R,3S,4S,5R)-3,4,5-trihydroxy-6-oxooxan-2-yl]methyl dihydrogen phosphate .Chemical Reactions Analysis
In the pentose phosphate pathway, D-Glucono-1,5-lactone 6-phosphate is converted to 6-Phospho-D-gluconate by 6-phosphogluconolactonase .Physical And Chemical Properties Analysis
D-Glucono-1,5-lactone 6-phosphate is a conjugate acid of a 6-O-phosphonato-D-glucono-1,5-lactone (2-) . It has a role as an Escherichia coli metabolite and a mouse metabolite .Wissenschaftliche Forschungsanwendungen
Role in the Pentose Phosphate Pathway
D-Glucono-1,5-lactone 6-phosphate plays a crucial role in the pentose phosphate pathway (PPP). It is hydrolyzed to generate 6-phosphogluconate, which is then decarboxylated by the 6-phosphogluconate dehydrogenase (6PGD) enzyme to yield ribulose 5-phosphate (Ru5P)—a precursor of DNA, RNA, and ATP—with the concomitant generation of another NADPH molecule .
Generation of NADPH
The compound is involved in the generation of NADPH, a crucial molecule that maintains an adequate reducing environment in cells. This is especially important in red blood cells .
Role in Glucose-6-Phosphate Dehydrogenase Activity
D-Glucono-1,5-lactone 6-phosphate is associated with glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme in the oxidative pentose phosphate pathway (oxPPP). This pathway generates cytosolic NADPH for biosynthesis .
Role in Reductive Glutamine Metabolism
G6PD, even when deficient, can antagonize stresses by supporting reductive glutamine metabolism and AMPK activation, independently of the NADPH generation by the oxPPP .
Biochemistry and Enzymology Research
Food Industry Applications
D-Glucono-1,5-lactone 6-phosphate, or more specifically its derivative Glucono delta-lactone (GDL), is used as a multifunctional food additive. It serves as a protein coagulant, acidifier, pickling or leavening agent, expander, preservative, seasoning, sequestrant, chelating agent, and color-preserver .
Wirkmechanismus
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-oxooxan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-5,7-9H,1H2,(H2,11,12,13)/t2-,3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOJIVNDFQSGAB-SQOUGZDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Phosphonoglucono-D-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
D-Glucono-1,5-lactone 6-phosphate | |
CAS RN |
2641-81-8 | |
| Record name | 6-Phosphoglucono-δ-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2641-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phosphonoglucono-delta-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002641818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phosphonoglucono-D-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)
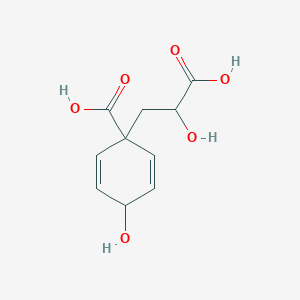
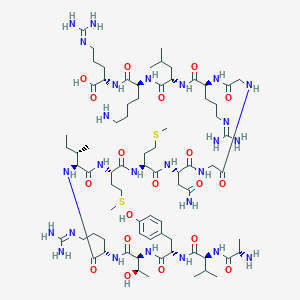
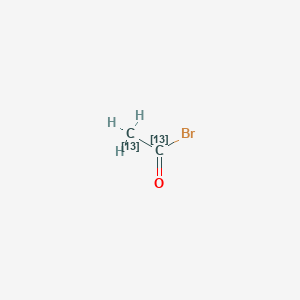
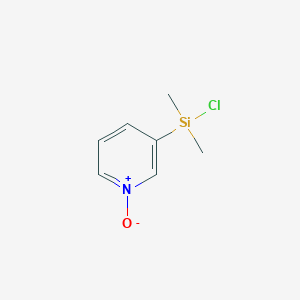


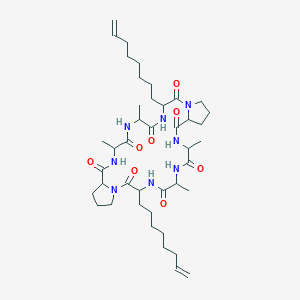
![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)
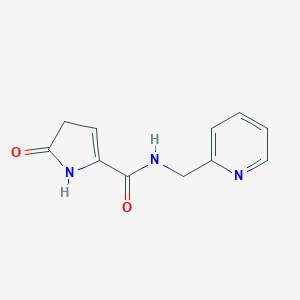
![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/structure/B52426.png)
